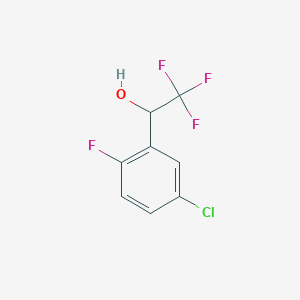
5-Chloro-2-fluoro-alpha-(trifluoromethyl)benzyl Alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-fluoro-alpha-(trifluoromethyl)benzyl Alcohol is an organic compound characterized by the presence of chloro, fluoro, and trifluoromethyl groups attached to a benzyl alcohol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-fluoro-alpha-(trifluoromethyl)benzyl Alcohol typically involves multi-step organic reactions. One common method includes the following steps:
Halogenation: Introduction of chloro and fluoro groups to the benzene ring through electrophilic aromatic substitution reactions.
Trifluoromethylation: Addition of the trifluoromethyl group using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Reduction: Conversion of the intermediate compounds to the benzyl alcohol derivative using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-fluoro-alpha-(trifluoromethyl)benzyl Alcohol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding aldehydes or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction to alkanes using strong reducing agents.
Substitution: Nucleophilic substitution reactions where the chloro or fluoro groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 or NaBH4 in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of benzaldehyde or benzophenone derivatives.
Reduction: Formation of fully reduced alkanes.
Substitution: Formation of substituted benzyl alcohols with different functional groups.
Applications De Recherche Scientifique
5-Chloro-2-fluoro-alpha-(trifluoromethyl)benzyl Alcohol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-fluoro-alpha-(trifluoromethyl)benzyl Alcohol involves its interaction with specific molecular targets. The presence of electron-withdrawing groups (chloro, fluoro, and trifluoromethyl) influences its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-5-nitro-alpha-(trifluoromethyl)benzyl Alcohol
- 2-(Trifluoromethyl)benzyl Alcohol
- 5-Chloro-2-fluoro-alpha-(trifluoromethyl)benzyl Acetate
Uniqueness
5-Chloro-2-fluoro-alpha-(trifluoromethyl)benzyl Alcohol is unique due to the combination of chloro, fluoro, and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance its stability, reactivity, and potential for diverse applications compared to similar compounds.
Propriétés
Formule moléculaire |
C8H5ClF4O |
|---|---|
Poids moléculaire |
228.57 g/mol |
Nom IUPAC |
1-(5-chloro-2-fluorophenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C8H5ClF4O/c9-4-1-2-6(10)5(3-4)7(14)8(11,12)13/h1-3,7,14H |
Clé InChI |
UDBZOUPLKIQCNM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)C(C(F)(F)F)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


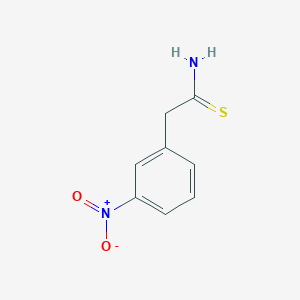
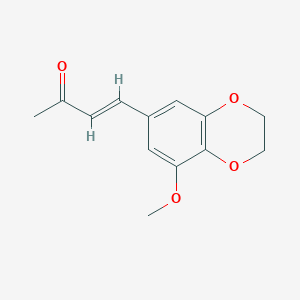
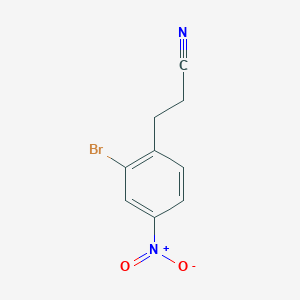
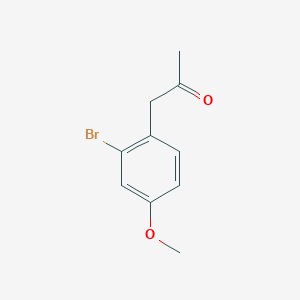
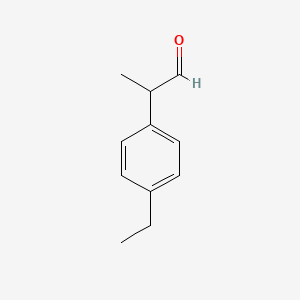
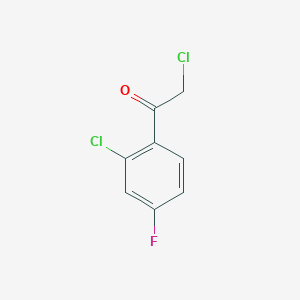
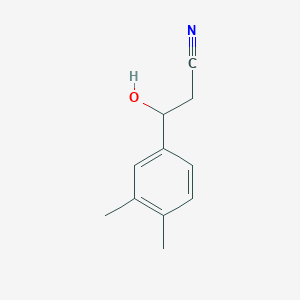
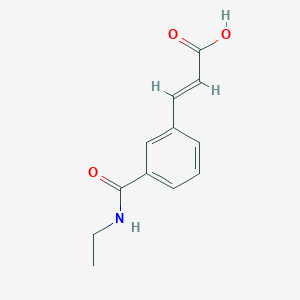
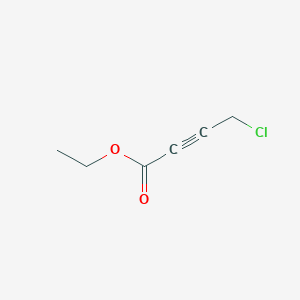
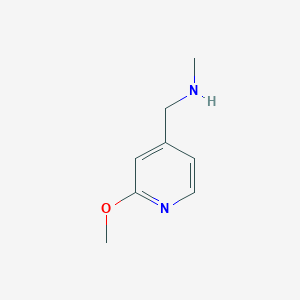
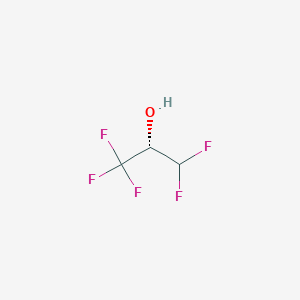
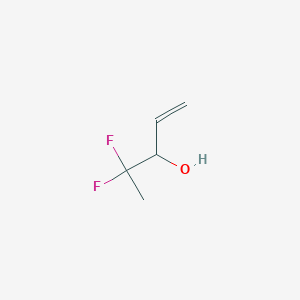
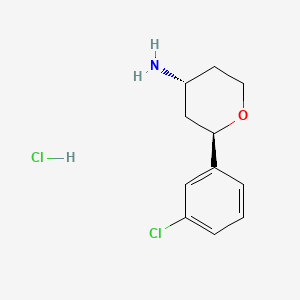
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyacetic Acid](/img/structure/B13609371.png)
